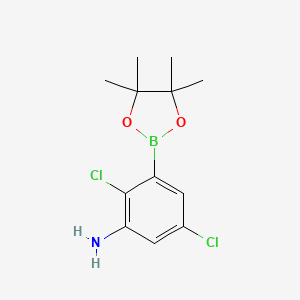
2,5-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: is an organic compound that features a boronic ester group attached to an aniline ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Borylation Reaction: The synthesis of 2,5-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves a borylation reaction. This process can be achieved by reacting 2,5-dichloroaniline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The boronic ester group in 2,5-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo oxidation reactions to form corresponding phenols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 2,5-dichloro-3-hydroxyaniline.
Substitution: Formation of substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Cross-Coupling Reactions: The compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of various organic molecules.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for their potential pharmacological activities, including anti-cancer and anti-inflammatory properties.
Industry:
Mecanismo De Acción
The mechanism of action of 2,5-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline primarily involves its ability to participate in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes. This mechanism is crucial in the synthesis of complex organic molecules and pharmaceuticals .
Comparación Con Compuestos Similares
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Phenylboronic Acid Pinacol Ester
Uniqueness:
- 2,5-Dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline stands out due to the presence of chlorine atoms on the aromatic ring, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of more complex molecules .
Propiedades
Número CAS |
1269233-14-8 |
|---|---|
Fórmula molecular |
C12H16BCl2NO2 |
Peso molecular |
288.0 g/mol |
Nombre IUPAC |
2,5-dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C12H16BCl2NO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(16)10(8)15/h5-6H,16H2,1-4H3 |
Clave InChI |
ZBGAPLDNRPQMAM-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



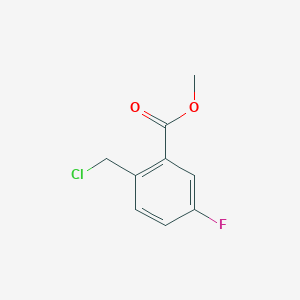
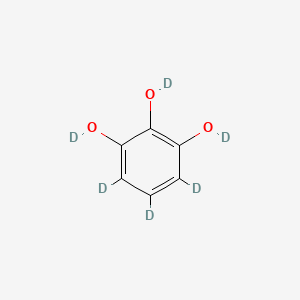
![4-Methyl-2-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B13976417.png)
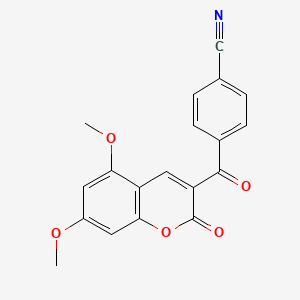
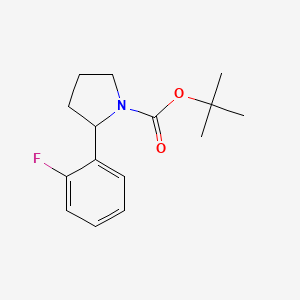

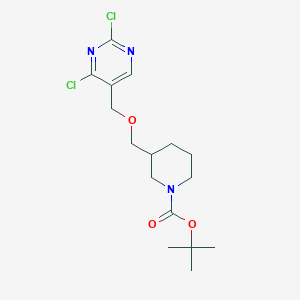
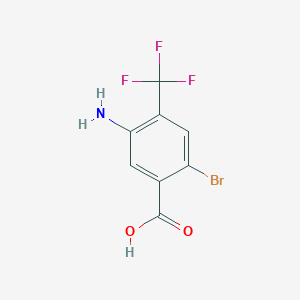
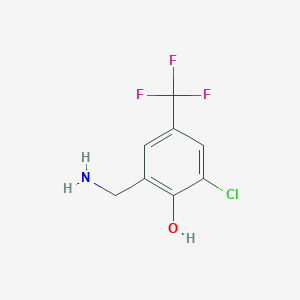
![Perhydrodibenzo[a,i]fluorene](/img/structure/B13976464.png)
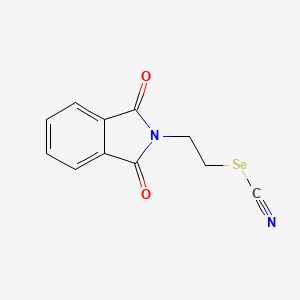
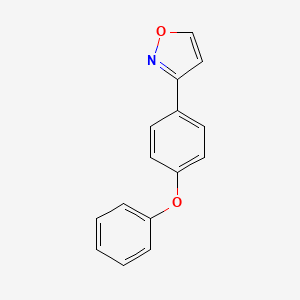
![Pyrazolo[1,5-C][1,2,4]triazolo[1,5-A][1,3,5]triazine](/img/structure/B13976502.png)
